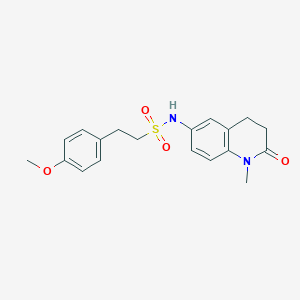

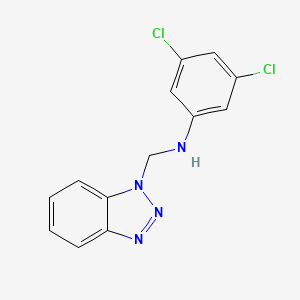

![molecular formula C12H12ClN3O2 B2402225 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide CAS No. 2279121-95-6](/img/structure/B2402225.png)

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide” can be represented by the SMILES stringO=C(NC(C)C)C1=CC(C2=NOC(CCl)=N2)=CC=C1 . Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available.Aplicaciones Científicas De Investigación

Multifunctional Synthon for Synthesis

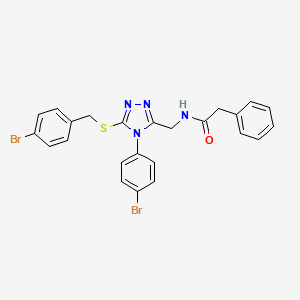

3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan has been explored as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives. The study scrutinized its chemical properties, including acylation of the amino group, oxidation to azo and nitro groups, and reactions of the chloromethyl group with N- and S-nucleophilic reagents. These transformations of the 1,2,4-oxadiazole ring demonstrate its versatility in chemical synthesis (Stepanov, Dashko, & Stepanova, 2019).

Antibacterial Activity and Characterization

A series of novel compounds derived from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole showed significant antibacterial activity. These compounds were synthesized and characterized by various methods like IR, NMR, mass spectral, and elemental analysis. Among these, certain compounds demonstrated notable minimum inhibitory concentrations against various bacteria, highlighting their potential in antibacterial research (Rai et al., 2010).

Apoptosis Induction and Anticancer Potential

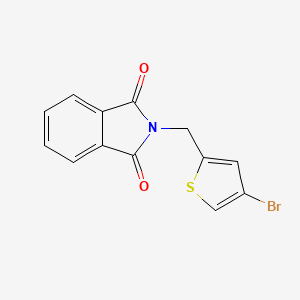

5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a derivative of the compound , was identified as an apoptosis inducer. It exhibited activity against several breast and colorectal cancer cell lines, suggesting its potential as an anticancer agent. The structure-activity relationship studies further revealed important chemical groups contributing to this activity, offering insights into the development of new anticancer therapies (Zhang et al., 2005).

Fluorescence and Photo-Luminescent Properties

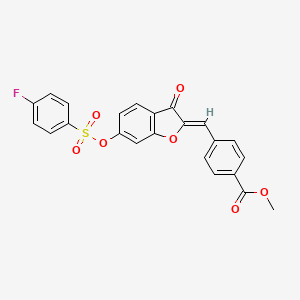

A study on derivatives of 1,3,4-oxadiazole, including cholesteryl and methyl benzoates, revealed unique photoluminescence properties. These compounds displayed strong blue fluorescence emission, indicating their potential application in fields like optoelectronics and molecular imaging (Han et al., 2010).

Propiedades

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-16(2)12(17)9-5-3-4-8(6-9)11-14-10(7-13)18-15-11/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXGCCLMCMWXPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Methoxyethyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride](/img/structure/B2402146.png)

![4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2402150.png)

![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402151.png)

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B2402153.png)

![tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2402155.png)

![5-{1-[(2-Methylphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2402157.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2402158.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2402160.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2402162.png)